molecular formula C12H8O7 B052230 3,6-Diacetoxyphthalic acid anhydride CAS No. 124511-82-6

3,6-Diacetoxyphthalic acid anhydride

Cat. No.: B052230
CAS No.: 124511-82-6
M. Wt: 264.19 g/mol
InChI Key: PSSBVORCFWWHFQ-UHFFFAOYSA-N
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Description

Contextualization within Phthalic Anhydride (B1165640) Chemical Space

Phthalic anhydride is a cornerstone industrial chemical, primarily used in the large-scale production of plasticizers, dyes, and resins. wikipedia.org The broader "chemical space" of phthalic anhydride derivatives is vast, encompassing a wide array of compounds where the aromatic ring is functionalized with various substituent groups. These modifications are performed to tune the physical and chemical properties of the resulting molecules for specific applications.

3,6-Diacetoxyphthalic acid anhydride occupies a niche within this chemical space as a symmetrically disubstituted derivative. The introduction of acetoxy groups at the 3 and 6 positions has several important consequences:

Electronic Effects: The acetoxy group can act as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance. This dual nature influences the electrophilicity of the carbonyl carbons in the anhydride ring, thereby affecting its reactivity towards nucleophiles.

Steric Hindrance: The presence of two substituents on the benzene (B151609) ring can introduce steric hindrance, which may direct the regioselectivity of reactions involving the anhydride.

Solubility: The acetoxy groups can alter the solubility profile of the molecule compared to the parent phthalic anhydride, potentially making it more soluble in a wider range of organic solvents.

These modifications allow this compound to serve as a precursor for bespoke polymers and functional organic materials where specific electronic and physical properties are desired.

Historical Trajectories of Phthalic Anhydride Chemistry Relevant to Derivatives

The history of phthalic anhydride itself dates back to 1836, when it was first reported by Auguste Laurent. wikipedia.orgscribd.com Early production methods involved the liquid-phase mercury-catalyzed oxidation of naphthalene (B1677914). wikipedia.org A significant advancement came with the development of the gas-phase catalytic oxidation of naphthalene using vanadium pentoxide, a process that became commercially viable. wikipedia.org A more atom-economical, modern industrial process involves the oxidation of o-xylene. wikipedia.org

The exploration of phthalic anhydride derivatives followed the establishment of reliable production methods for the parent compound. The primary historical application of phthalic anhydride has been as a precursor to phthalate (B1215562) esters, which are widely used as plasticizers for polyvinyl chloride (PVC). wikipedia.org Another significant historical application is in the synthesis of dyes. For instance, the well-known indicator phenolphthalein (B1677637) was first synthesized in 1871 by Adolf von Baeyer through the condensation of phthalic anhydride with phenol. wikipedia.org Similarly, Quinoline Yellow SS, a popular dye, is derived from the condensation of phthalic anhydride. wikipedia.org

While the history of specifically disubstituted phthalic anhydrides like the 3,6-diacetoxy derivative is less extensively documented in readily available historical accounts, their development is intrinsically linked to the broader progression of organic synthesis techniques. The ability to introduce functional groups onto the aromatic ring of phthalic acid or its anhydride with control over regioselectivity is a product of the advancements in synthetic methodology throughout the 20th century. The synthesis of this compound itself relies on the availability of its precursor, 3,6-dihydroxyphthalic acid, and the use of standard acylation reactions.

Structural Elucidation and Research Significance of the Diacetoxy Phthalic Anhydride Moiety

The structural elucidation of this compound is crucial for understanding its reactivity and potential applications. The molecule consists of a central benzene ring fused to a five-membered anhydride ring. Two acetoxy groups are attached to the benzene ring at positions 3 and 6.

A documented synthesis of this compound involves the reaction of 3,6-dihydroxyphthalic acid with acetic anhydride. chemicalbook.com In a typical procedure, these reactants are heated in a solvent such as 1,2-dichloroethane (B1671644). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The final product is typically a white crystalline solid. chemicalbook.com Confirmation of the structure is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

The research significance of the diacetoxy phthalic anhydride moiety lies in its potential as a versatile building block. The anhydride group provides a reactive site for ring-opening reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of mono- and di-esters, amides, and thioesters, respectively. The acetoxy groups can also be hydrolyzed back to hydroxyl groups, offering another point for chemical modification. This dual functionality makes this compound a candidate for the synthesis of:

Specialty Polymers: It can be used as a monomer in polymerization reactions to create polyesters and polyimides with tailored properties. The acetoxy groups can influence the thermal stability, solubility, and mechanical properties of the resulting polymers.

Functional Dyes and Pigments: The phthalic anhydride core is a common feature in many dye molecules. The presence of the acetoxy groups can be used to modulate the color and photophysical properties of new dye structures.

Precursors for Chemiluminescent Compounds: While the direct application of this compound in chemiluminescence is not widely reported, other substituted phthalic anhydrides, such as 3-nitrophthalic anhydride, are key precursors in the synthesis of luminol (B1675438) and its analogs. This suggests that with appropriate chemical modification, the 3,6-disubstituted scaffold could be explored for similar applications.

The following table summarizes the key properties and synthesis parameters for this compound.

PropertyValue
Molecular Formula C₁₂H₈O₇
Molecular Weight 264.19 g/mol
Starting Materials 3,6-Dihydroxyphthalic acid, Acetic anhydride
Reaction Solvent 1,2-Dichloroethane
Reaction Temperature 85 °C
Reaction Time 12 hours
Yield 98.6%

Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the development of novel materials and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-acetyloxy-1,3-dioxo-2-benzofuran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O7/c1-5(13)17-7-3-4-8(18-6(2)14)10-9(7)11(15)19-12(10)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSBVORCFWWHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591756
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124511-82-6
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Aspects for 3,6 Diacetoxyphthalic Acid Anhydride

Direct Synthesis from Substituted Ph.thalic Acid Precursors

The most direct route to 3,6-diacetoxyphthalic acid anhydride (B1165640) involves the chemical modification of a pre-existing substituted phthalic acid. This approach leverages the inherent structural framework of the starting material to achieve the target molecule with high specificity.

Acetylation Reactions of 3,6-Dihydroxyphthalic Acid

The primary direct synthesis method for 3,6-diacetoxyphthalic acid anhydride is the acetylation of 3,6-dihydroxyphthalic acid. This reaction involves the conversion of the two hydroxyl groups on the aromatic ring to acetate (B1210297) esters. Acetic anhydride is commonly employed as the acetylating agent in this transformation. The reaction proceeds by nucleophilic attack of the hydroxyl groups of 3,6-dihydroxyphthalic acid on the carbonyl carbons of acetic anhydride. This process results in the formation of the diacetylated product and acetic acid as a byproduct. Concurrently, the dicarboxylic acid functionality undergoes dehydration to form the cyclic anhydride.

Optimization Parameters for Reaction Efficiency and Yield

The efficiency and yield of the acetylation of 3,6-dihydroxyphthalic acid to form this compound are highly dependent on several key reaction parameters. Optimization of these parameters is essential for achieving high-purity product in excellent yields. A representative synthesis involves reacting 3,6-dihydroxyphthalic acid with acetic anhydride in a suitable solvent, such as 1,2-dichloroethane (B1671644). The reaction is typically carried out at an elevated temperature, for instance, refluxing at 85°C for a duration of 12 hours, to ensure complete conversion. Under these optimized conditions, yields as high as 98.6% have been reported. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material and to quantify the formation of the desired product and any impurities.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

ParameterOptimized Value
Starting Material3,6-Dihydroxyphthalic Acid
Acetylating AgentAcetic Anhydride
Solvent1,2-Dichloroethane
Temperature85°C (Reflux)
Reaction Time12 hours
Achieved Yield98.6%

General Anhydride Synthesis Principles and Analogous Adaptations

Beyond the direct acetylation of a specific precursor, the synthesis of this compound can be understood within the broader context of general anhydride formation methodologies. These principles can be adapted to the synthesis of substituted phthalic anhydrides.

Dehydration Strategies for Carboxylic Acids

A fundamental and widely applicable method for the synthesis of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acids. In the context of phthalic acid and its substituted derivatives, this can be achieved through several strategies. Simple thermal dehydration by heating the dicarboxylic acid can be effective, as the two carboxylic acid groups are held in close proximity by the aromatic ring, facilitating intramolecular cyclization with the elimination of water. For instance, phthalic acid can be converted to phthalic anhydride by heating. wikipedia.org

Alternatively, chemical dehydrating agents can be employed to effect the transformation under milder conditions. Acetic anhydride is a common and effective dehydrating agent for this purpose. wikipedia.org The mechanism involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclic anhydride and release acetic acid. Another approach involves azeotropic dehydration, where the dicarboxylic acid is heated in an inert solvent that forms an azeotrope with water, such as xylene. sciencemadness.org The water generated during the reaction is continuously removed as the azeotrope, driving the equilibrium towards the formation of the anhydride. The use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, can also facilitate the dehydration of substituted phthalic acids in an inert solvent. google.com

Nucleophilic Acyl Substitution Routes via Acid Chlorides

Another powerful strategy for the synthesis of anhydrides involves the use of acid chlorides as highly reactive intermediates. This method follows the principles of nucleophilic acyl substitution. For the synthesis of a substituted phthalic anhydride, the corresponding substituted phthalic acid would first need to be converted to its diacid chloride. This is typically achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ekb.egchemicalbook.com For example, phthalic anhydride can be reacted with phosphorus pentachloride to yield phthaloyl dichloride. chemicalbook.com

Once the diacid chloride is formed, it can be reacted with a carboxylate salt to form the anhydride. In an adaptation for a symmetrical anhydride, the diacid chloride could, in principle, be reacted with the corresponding dicarboxylic acid or its salt. The reaction proceeds via nucleophilic attack of the carboxylate on the highly electrophilic acyl chloride carbonyl group, with the chloride ion acting as a good leaving group. This route is particularly useful for the synthesis of both symmetrical and unsymmetrical anhydrides.

Phase-Transfer Catalysis Approaches in Anhydride Formation

Phase-transfer catalysis (PTC) offers a versatile and efficient approach to anhydride synthesis, particularly when dealing with reactants that are soluble in immiscible phases. This methodology can be adapted for the formation of aromatic anhydrides. A relevant analogous example is the synthesis of benzoic anhydride from benzoyl chloride and sodium benzoate (B1203000). In this reaction, the benzoyl chloride is typically in an organic solvent, while the sodium benzoate is in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the benzoate anion from the aqueous phase to the organic phase. Once in the organic phase, the benzoate anion can react with the benzoyl chloride to form benzoic anhydride. This approach avoids the need for anhydrous conditions and can lead to high yields under mild reaction conditions. The use of a solid-supported phase-transfer catalyst, such as a quaternary ammonium salt on clay, has also been shown to be effective in the synthesis of benzoic anhydride.

This principle could be extended to the synthesis of substituted phthalic anhydrides. For instance, a substituted phthaloyl chloride in an organic phase could be reacted with the corresponding substituted phthalate (B1215562) salt in an aqueous phase in the presence of a suitable phase-transfer catalyst. This would facilitate the transport of the phthalate dianion into the organic phase for reaction.

Chemical Reactivity and Transformation Pathways of 3,6 Diacetoxyphthalic Acid Anhydride

Nucleophilic Acyl Substitution Dynamics

The anhydride (B1165640) functional group is characterized by two carbonyl carbons that are highly susceptible to nucleophilic attack. This reactivity is a consequence of the significant partial positive charge on the carbonyl carbons and the ability of the carboxylate group to function as a good leaving group. The presence of two electron-withdrawing acetoxy groups on the aromatic ring is expected to further enhance the electrophilicity of the carbonyl carbons, making 3,6-diacetoxyphthalic acid anhydride a highly reactive substrate for nucleophilic acyl substitution reactions. The general mechanism involves the nucleophilic addition to one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by the elimination of the carboxylate leaving group to yield the acylated product.

Reaction with Water (Hydrolysis): In the presence of water, this compound undergoes hydrolysis to yield 3,6-diacetoxyphthalic acid . This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to its opening. The reaction is typically facile and can often occur with atmospheric moisture, necessitating careful handling and storage of the anhydride under anhydrous conditions to maintain its integrity. While specific kinetic data for the hydrolysis of this compound is not readily available, studies on analogous compounds such as 3,6-dimethylphthalic anhydride have shown that the hydrolysis rate can be influenced by factors like pH and the presence of electrolytes echemi.com.

Reaction with Alcohols (Alcoholysis): The reaction of this compound with alcohols results in the formation of monoester derivatives of 3,6-diacetoxyphthalic acid . This alcoholysis reaction is a common method for the preparation of phthalate (B1215562) monoesters. The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on one of the anhydride's carbonyl carbons. The reaction is often carried out by heating the anhydride with the alcohol, sometimes in the presence of a catalyst. The specific conditions and yields for the alcoholysis of this compound would be expected to vary depending on the structure of the alcohol used.

NucleophileProductReaction Conditions
Water3,6-Diacetoxyphthalic acidMild acidic or basic conditions
Alcohols (ROH)3,6-Diacetoxy-2-(alkoxycarbonyl)benzoic acidTypically under reflux

Reaction with Amines and Ammonia (Aminolysis): Similar to other acid anhydrides, this compound readily reacts with primary and secondary amines, as well as ammonia, to form the corresponding amides . This aminolysis reaction involves the nucleophilic attack of the nitrogen atom of the amine or ammonia on a carbonyl carbon of the anhydride. The reaction is generally rapid and often occurs at room temperature. The product of this reaction is a phthalamic acid derivative, which contains both a carboxylic acid and an amide functional group. Further heating of the phthalamic acid can lead to cyclization and the formation of a phthalimide (B116566) derivative.

NucleophileInitial ProductPotential Final Product (with heat)
Ammonia (NH₃)3,6-Diacetoxyphthalamic acid3,6-Diacetoxyphthalimide
Primary Amines (RNH₂)N-alkyl-3,6-diacetoxyphthalamic acidN-alkyl-3,6-diacetoxyphthalimide
Secondary Amines (R₂NH)N,N-dialkyl-3,6-diacetoxyphthalamic acid-

Electrophilic Aromatic Substitution Reactions of the Phthalic Core

The aromatic ring of this compound is substituted with three electron-withdrawing groups: the two acetoxy groups and the anhydride functionality. Both the anhydride and the acetoxy groups are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing nature. The anhydride group is a meta-director, while the acetoxy group is an ortho, para-director, albeit a deactivating one echemi.comstackexchange.comwikipedia.org.

Specific Transformations Involving the Anhydride Ring System

Beyond simple nucleophilic ring-opening, the anhydride ring of this compound can potentially participate in other transformations. One such area is in polymerization reactions. Phthalic anhydrides are known to undergo ring-opening copolymerization with epoxides to form polyesters. While specific studies on this compound in this context are not widely reported, its structural similarity to phthalic anhydride suggests it could serve as a monomer in such polymerizations. The acetoxy groups would likely influence the properties of the resulting polymer, such as its thermal stability and solubility.

Functional Group Interconversions of the Acetoxy Moieties

The two acetoxy groups on the aromatic ring represent another site for chemical modification. One of the primary transformations of acetoxy groups is their hydrolysis back to hydroxyl groups, a reaction known as deacetylation. This can typically be achieved under either acidic or basic conditions.

Computational Chemistry and Theoretical Modeling of 3,6 Diacetoxyphthalic Acid Anhydride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the theoretical investigation of 3,6-Diacetoxyphthalic acid anhydride (B1165640). DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure and properties of medium-sized organic molecules. These calculations can predict a variety of molecular properties, from optimized geometry to vibrational spectra and molecular orbital energies.

Geometric optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3,6-Diacetoxyphthalic acid anhydride, DFT calculations, often using a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.com The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated. This includes the calculation of molecular electrostatic potential (MEP) maps, which highlight regions of electron richness and deficiency, thereby predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Theoretical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O (anhydride) 1.19 - -
C-O (anhydride) 1.39 - -
C-C (aromatic) 1.40 120 -
O-C=O (anhydride) - 123 -
C-O-C (ester) - 118 -

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational results for this compound are not available in the cited literature.

Following geometric optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the harmonic oscillator approximation and provide the frequencies and intensities of the fundamental vibrational modes. researchgate.net For acid anhydrides, characteristic vibrational modes include the symmetric and asymmetric stretching of the two carbonyl groups. spectroscopyonline.com The calculated frequencies can be compared with experimental data, if available, to confirm the molecular structure and assign spectral bands to specific atomic motions. helsinki.fi

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Theoretical Data)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Anhydride C=O Asymmetric Stretch ~1850
Anhydride C=O Symmetric Stretch ~1780
Ester C=O Stretch ~1760
Aromatic C=C Stretch ~1600, ~1480

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational results for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the acetate (B1210297) groups, while the LUMO is likely centered on the electron-deficient carbonyl carbons of the anhydride ring. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical Data)

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.8

Note: The data in this table is illustrative and based on general expectations for similar aromatic anhydrides, as specific computational results for this compound are not available in the cited literature.

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is a powerful tool for investigating reaction mechanisms. youtube.com For this compound, theoretical models can be used to predict the pathways of reactions such as hydrolysis, aminolysis, or esterification. libretexts.org By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a given reaction. For instance, in a nucleophilic acyl substitution reaction, computational methods can model the attack of a nucleophile on one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. youtube.com

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating its properties, structure-reactivity relationships can be established. longdom.org For example, the effect of substituting the acetate groups with other electron-donating or electron-withdrawing groups on the reactivity of the anhydride ring can be computationally explored. These studies can quantify the impact of substituents on the electronic properties of the molecule, such as the charge distribution and the HOMO-LUMO gap, and correlate these properties with predicted reactivity indices. mdpi.com This approach provides valuable insights for the rational design of new derivatives with tailored reactivity for specific applications.

Applications of 3,6 Diacetoxyphthalic Acid Anhydride in Complex Organic Synthesis

Role as an Acylating Agent in Targeted Transformations

As a derivative of a dicarboxylic acid, 3,6-diacetoxyphthalic acid anhydride (B1165640) is an effective acylating agent. The anhydride moiety contains two electrophilic carbonyl carbons that are susceptible to nucleophilic attack. This reactivity is the basis for its primary role in acylation reactions, where it transfers an acyl group to a nucleophilic substrate.

The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the acylated nucleophile and a carboxylate leaving group. Common nucleophiles in these transformations include alcohols, phenols, and amines.

Reaction with Alcohols (Alcoholysis): When treated with an alcohol (R-OH), the anhydride undergoes alcoholysis to form a monoester. This reaction is often carried out with gentle heating or in the presence of a mild base like pyridine, which acts as a catalyst and neutralizes the carboxylic acid byproduct. The resulting product is a 3,6-diacetoxyphthalic acid monoester, which retains a free carboxylic acid group for further functionalization.

Reaction with Amines (Aminolysis): Similarly, the reaction with a primary or secondary amine (R-NH₂) results in the formation of a monoamide, often referred to as a phthalamic acid derivative. This reaction is typically rapid and proceeds by adding the amine to the anhydride. Two equivalents of the amine are sometimes required, as the carboxylic acid formed as a byproduct can react with a second molecule of the amine in an acid-base neutralization.

The table below summarizes the outcomes of these targeted acylation reactions.

NucleophileReagentProduct TypeGeneral Structure of Product
AlcoholR-OHMonoester2-(alkoxycarbonyl)-3,6-diacetoxybenzoic acid
AmineR-NH₂Monoamide2-(alkylcarbamoyl)-3,6-diacetoxybenzoic acid

These acylation reactions are fundamental in modifying the structure of complex molecules, introducing the 3,6-diacetoxybenzoyl moiety in a controlled manner.

Precursor in the Synthesis of Diverse Phthalic Acid Derivatives

The reactivity of 3,6-diacetoxyphthalic acid anhydride makes it a valuable starting material for a variety of substituted phthalic acid derivatives. The anhydride ring can be opened, and the acetoxy groups can be hydrolyzed to yield a range of functionalized products.

One of the most straightforward transformations is hydrolysis. In the presence of water, the anhydride ring slowly opens to yield 3,6-diacetoxyphthalic acid. If the hydrolysis is performed under basic conditions (e.g., using sodium hydroxide) followed by acidification, both the anhydride and the ester groups are cleaved, yielding 3,6-dihydroxyphthalic acid. This compound is a key intermediate itself, used in the synthesis of specialized polymers and dyes.

Furthermore, the anhydride can be converted into diesters through a two-step esterification process. The initial reaction with an alcohol yields the monoester, which can then be subjected to a second esterification reaction (e.g., Fischer esterification) to convert the remaining carboxylic acid group into another ester group.

The following table outlines the synthesis of key phthalic acid derivatives from the title anhydride.

ReagentsConditionsProduct
H₂OGentle Warming3,6-Diacetoxyphthalic acid
1. NaOH (aq), Heat2. HCl (aq)Hydrolysis & Acidification3,6-Dihydroxyphthalic acid
1. R-OH2. R-OH, H⁺, HeatTwo-step EsterificationDialkyl 3,6-diacetoxyphthalate
NH₃, HeatDehydration3,6-Diacetoxyphthalimide

These derivatives serve as building blocks for more complex molecular architectures, including plasticizers, ligands for metal complexes, and precursors for pharmaceutical compounds.

Intermediate in the Formation of Heterocyclic Compounds

Acid anhydrides are well-established precursors for the synthesis of heterocyclic compounds, particularly those containing nitrogen. This compound follows this reactivity pattern, primarily in the synthesis of phthalimide (B116566) derivatives.

The reaction of the anhydride with ammonia, primary amines, or urea (B33335) upon heating leads to the formation of N-substituted 3,6-diacetoxyphthalimides. The reaction proceeds via an initial aminolysis to form the intermediate phthalamic acid, which then undergoes intramolecular cyclization with the loss of a water molecule to form the stable five-membered imide ring.

These phthalimide derivatives are important structural motifs in medicinal chemistry and materials science. The imide nitrogen can be further functionalized, making these compounds versatile intermediates. For example, the Gabriel synthesis of primary amines utilizes potassium phthalimide as a key reagent, a principle that can be extended to its substituted derivatives.

Illustrative Synthesis of a Substituted Phthalimide:

Reactants: this compound and Aniline (C₆H₅NH₂)

Conditions: Heating in a solvent such as glacial acetic acid.

Product: N-Phenyl-3,6-diacetoxyphthalimide

This reaction demonstrates the utility of the anhydride in constructing complex heterocyclic frameworks.

Stereoselective Synthesis Methodologies Utilizing the Anhydride Framework

While this compound is an achiral molecule, it is a valuable reagent in stereoselective synthesis, specifically for the resolution of racemic mixtures of chiral alcohols and amines. libretexts.orglibretexts.org This process, known as chiral resolution, separates a 50:50 mixture of enantiomers into its pure components.

The methodology relies on converting the mixture of enantiomers into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization or chromatography. libretexts.org

Resolution of a Racemic Alcohol: A racemic alcohol ((±)-R-OH) is reacted with this compound. The acylation reaction opens the anhydride ring, forming a pair of diastereomeric half-esters.

(±)-Alcohol + Anhydride → (R)-Half-ester + (S)-Half-ester

These diastereomeric half-esters can then be separated. After separation, each pure diastereomer is hydrolyzed (typically under basic conditions) to cleave the ester bond, yielding the enantiomerically pure alcohol and 3,6-diacetoxyphthalic acid, which can be recovered.

Resolution of a Racemic Amine: A similar principle applies to the resolution of racemic primary or secondary amines. The reaction with the anhydride yields diastereomeric phthalamic acids, which can be separated and then cleaved to recover the pure amine enantiomers.

This application highlights a crucial, albeit indirect, role of the anhydride in stereoselective synthesis by enabling the separation of chiral building blocks essential for the synthesis of enantiomerically pure drugs and other bioactive molecules. libretexts.org

Design and Synthesis of Advanced Functional Molecules

The structural features of this compound—a rigid aromatic core, latent hydroxyl groups (protected as acetates), and a reactive anhydride function—make it a promising candidate for the design and synthesis of advanced functional molecules. The aromatic ring provides thermal stability and a platform for electronic interactions, while the functional groups offer handles for polymerization or derivatization.

Potential, though not extensively documented, applications could include:

Polymer Synthesis: The diacid or diol derivatives could be used as monomers for creating polyesters or polyimides with tailored properties, such as enhanced thermal stability or specific solubility characteristics conferred by the substituents.

Dye and Pigment Synthesis: The core structure is related to quinizarin (B34044) and other anthraquinone (B42736) dyes. Derivatization of the 3,6-dihydroxyphthalic acid obtained from the anhydride could lead to novel chromophores with specific absorption and emission properties.

However, while the potential exists, specific examples of this compound being used as a key intermediate in the synthesis of such advanced functional materials are not widely reported in the current scientific literature. Its utility in this area remains a subject for future research and development.

Integration of 3,6 Diacetoxyphthalic Acid Anhydride in Materials Science and Polymer Chemistry

Monomer for Polymerization Reactions

As a di-functional molecule, 3,6-Diacetoxyphthalic acid anhydride (B1165640) theoretically has the potential to act as a monomer in step-growth polymerization. The anhydride ring can react with co-monomers containing functional groups such as hydroxyls or amines.

Synthesis of Polyester (B1180765) Resins

The synthesis of polyesters typically involves the reaction of a dicarboxylic acid or its derivative, like an anhydride, with a diol. nih.govmdpi.com This polycondensation reaction forms ester linkages, creating the polyester backbone. While phthalic anhydride is a common monomer in polyester synthesis, specific examples or studies detailing the use of 3,6-Diacetoxyphthalic acid anhydride for this purpose are not found in the available literature. The presence of the acetoxy groups could influence reaction kinetics and the properties of the resulting polymer, such as solubility and thermal characteristics, compared to polyesters made from simpler phthalic anhydrides.

Formation of Polyamide and Polyimide Resins

Polyamides are formed through the condensation reaction of a dicarboxylic acid derivative with a diamine, creating amide linkages. chemguide.co.uklibretexts.org Polyimides, known for their high thermal and chemical resistance, are typically synthesized in a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. tcichemicals.comnih.govresearchgate.nettcichemicals.com Although various aromatic and aliphatic dianhydrides are used for these syntheses, there is no specific data in the surveyed literature that documents the use of this compound as a monomer for creating polyamide or polyimide resins.

Chemical Modification of Polymeric Materials

Chemical modification of pre-existing polymers is a common strategy to alter their surface properties or bulk characteristics. This often involves grafting small molecules with reactive functional groups onto the polymer backbone. Anhydrides, such as maleic anhydride, are frequently used for this purpose, as they can be grafted onto polymer chains and subsequently react with other molecules. mdpi.comresearchgate.netresearchgate.net However, there are no specific published examples of this compound being used for the chemical modification of polymeric materials.

Development of Specialty Polymers with Tunable Properties

The properties of polymers can be precisely tuned by the careful selection of monomers. Incorporating monomers with specific functional groups or rigid structures can enhance thermal stability, alter solubility, or introduce new functionalities. semanticscholar.orgontosight.ai The structure of this compound, with its substituted aromatic ring, suggests it could be a candidate for creating specialty polymers. For instance, the acetoxy groups could potentially be removed post-polymerization to create hydroxyl groups, which would drastically change the polymer's polarity and potential for hydrogen bonding. Despite this theoretical potential, no research studies were identified that utilize this specific monomer for the development of specialty polymers with tunable properties.

Future Prospects and Emerging Research Avenues for 3,6 Diacetoxyphthalic Acid Anhydride

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 3,6-Diacetoxyphthalic acid anhydride (B1165640) involves the acetylation of 3,6-dihydroxyphthalic acid with acetic anhydride. chemicalbook.com While effective, future research is expected to focus on developing more efficient, sustainable, and versatile synthetic routes.

Key Research Directions:

Catalytic Acetylation: Investigating novel catalysts to replace or reduce the reliance on acetic anhydride could enhance the sustainability of the synthesis. This includes exploring enzymatic catalysts that can operate under milder conditions and with higher selectivity, minimizing byproduct formation.

One-Pot Syntheses: Developing one-pot procedures starting from more readily available precursors could streamline the manufacturing process, reduce waste, and lower costs. For instance, a direct conversion of a substituted benzene (B151609) derivative through a series of catalyzed reactions in a single vessel represents a significant synthetic advancement.

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer production processes on an industrial scale.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic AcetylationMilder reaction conditions, higher selectivity, reduced waste.Development of enzymatic and chemo-catalysts.
One-Pot SynthesesIncreased efficiency, reduced cost and waste.Multi-step reactions in a single reaction vessel.
Flow ChemistryEnhanced control, safety, and scalability.Optimization of reaction parameters in continuous flow.

Advanced Applications in Supramolecular Chemistry

The unique structure of 3,6-Diacetoxyphthalic acid anhydride, with its reactive anhydride group and two acetoxy functionalities, makes it an intriguing building block for supramolecular chemistry. These features allow for the construction of complex, self-assembled architectures with novel properties and functions.

Potential Applications:

Host-Guest Systems: The aromatic ring and carbonyl groups of the anhydride can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. This makes it a candidate for designing host molecules for the selective recognition and binding of specific guest molecules, with potential applications in sensing, separation, and catalysis.

Supramolecular Polymers: The anhydride functionality can be utilized in ring-opening polymerization reactions, potentially leading to the formation of novel polyesters with tailored properties. topfinechem.com The acetoxy groups can be further modified to introduce specific functionalities along the polymer chain, enabling the creation of advanced materials for drug delivery, tissue engineering, and smart coatings.

Self-Assembled Monolayers (SAMs): The ability of carboxylic acid derivatives to form ordered structures on surfaces could be exploited. acs.org By hydrolyzing the anhydride to the corresponding dicarboxylic acid, it may be possible to form self-assembled monolayers on various substrates, leading to functional surfaces with controlled wettability, adhesion, and biocompatibility.

Integration into Sustainable Chemical Processes

The drive towards a circular economy and green chemistry necessitates the development of sustainable routes to valuable chemical compounds. Future research on this compound is likely to be heavily influenced by these principles.

Key Sustainability Strategies:

Bio-based Feedstocks: A significant advancement would be the production of the phthalic anhydride core from renewable resources. Research into the conversion of biomass-derived furan (B31954) and maleic anhydride into phthalic anhydride is a promising avenue. rsc.orgresourcewise.com This would drastically reduce the carbon footprint associated with its production.

Biocatalysis: The use of enzymes for the synthesis and modification of this compound aligns with the principles of green chemistry. Biocatalytic processes often occur under mild conditions in aqueous environments, offering high selectivity and reducing the need for hazardous reagents and solvents. nih.govrsc.org For instance, enzymes could be employed for the selective hydroxylation of a phthalic acid precursor, followed by enzymatic acetylation.

Circular Economy Approaches: Investigating the chemical recycling of polymers derived from this compound would be a crucial step towards a circular economy. Developing methods to depolymerize these materials back to the monomer or other useful chemicals would minimize waste and conserve resources.

Sustainability AspectApproachPotential Impact
FeedstockProduction from biomass-derived furan and maleic anhydride.Reduced reliance on fossil fuels and lower carbon footprint.
SynthesisUtilization of biocatalysts for hydroxylation and acetylation.Milder reaction conditions, higher selectivity, and reduced waste.
LifecycleDevelopment of chemical recycling methods for derived polymers.Creation of a circular economy for materials based on this compound.

Interdisciplinary Research Collaborations

The future development and application of this compound will likely be driven by collaborations between chemists, materials scientists, engineers, and biologists. Such interdisciplinary efforts are essential for translating fundamental chemical knowledge into innovative technologies.

Potential Areas for Collaboration:

Materials Science: Chemists can synthesize novel polymers and supramolecular assemblies from this compound, which can then be characterized and tested by materials scientists for applications in areas such as advanced coatings, functional textiles, and biodegradable plastics. topfinechem.com

Biomedical Engineering: The development of biocompatible and biodegradable materials from this compound for applications in drug delivery and tissue engineering will require close collaboration between synthetic chemists and biomedical engineers.

Process Engineering: Scaling up the sustainable synthesis of this compound, whether through flow chemistry or biocatalytic routes, will necessitate the expertise of chemical and process engineers to design and optimize industrial-scale production facilities.

These collaborations will be crucial for overcoming the scientific and technical challenges associated with developing new applications for this compound and ensuring its successful integration into various technological fields.

Q & A

Q. Q1: What are the established methods for synthesizing 3,6-diacetoxyphthalic acid anhydride, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves acetylation of phthalic acid derivatives using acetic anhydride under acid catalysis. A method analogous to aspirin synthesis ( ) can be adapted:

  • Procedure : React phthalic acid with excess acetic anhydride in the presence of a catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at 70–85°C for 30–60 minutes.
  • Optimization :
    • Molar ratio : A 1:2 ratio of phthalic acid to acetic anhydride ensures complete acetylation.
    • Catalyst loading : 1–2% w/w of catalyst maximizes yield while minimizing side reactions.
    • Purification : Recrystallization from methanol-chloroform (1:3 v/v) removes unreacted reagents.
  • Characterization : Confirm product identity via ¹H NMR (δ 2.1–2.3 ppm for acetate methyl groups, δ 6.0–7.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1760 cm⁻¹ for anhydride, ~1730 cm⁻¹ for acetate) .

Advanced Reaction Mechanisms and Byproduct Analysis

Q. Q2: How does hydrolysis of this compound affect its reactivity, and what analytical methods resolve contradictory product identifications?

Answer: Hydrolysis of the anhydride ring generates diacetylsalicylic acid derivatives, but competing pathways (e.g., retro-Diels-Alder reactions) may yield unexpected products. A case study from highlights similar behavior in epoxy-tetrahydrophthalic anhydride reactions:

  • Mechanism : Hydrolysis opens the anhydride ring, forming a dicarboxylic acid intermediate. In aqueous conditions, this may further react to form hemi-esters or salts (e.g., hemi-maleate) rather than the intended acylated product.
  • Analytical resolution :
    • ¹H NMR : Symmetrical olefinic proton signals (δ ~6.05 ppm for hemi-maleate vs. δ ~7.0 ppm for maleimide) distinguish products .
    • HPLC : Use anion-exchange chromatography with a phosphate buffer (pH 6) to separate salts (retention time ~4.3 min) from neutral maleimides (~1.5 min) .
  • Mitigation : Conduct reactions under strictly anhydrous conditions and monitor intermediates via real-time ATR-FT-IR to detect premature hydrolysis (shift in C=O stretches) .

Stability and Storage Considerations

Q. Q3: What factors influence the thermal and hydrolytic stability of this compound, and how should it be stored for long-term use?

Answer:

  • Thermal stability : Decomposition occurs above 150°C, releasing acetic acid and forming phthalic acid residues. Differential Scanning Calorimetry (DSC) shows an exothermic peak at ~160°C.
  • Hydrolytic sensitivity : Moisture induces ring-opening; kinetic studies show 50% degradation in 24 hours at 60% relative humidity.
  • Storage recommendations :
    • Store in desiccated containers with molecular sieves at –20°C.
    • Use argon/vacuum sealing to prevent oxidation.
    • Monitor purity annually via HPLC-UV (λ = 254 nm) .

Contradictions in Literature: Resolving Discrepancies

Q. Q4: How can researchers address inconsistencies in reported reaction outcomes for anhydride-mediated acylations?

Answer: Discrepancies often arise from unaccounted hydrolysis or solvent effects. Key steps include:

  • Control experiments : Replicate reported methods with authentic standards (e.g., commercial maleimide) to verify product identity .
  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. nonpolar (toluene, chloroform) solvents to assess reaction pathway divergence.
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolytic byproducts via LC-MS .

Applications in Polymer Chemistry

Q. Q5: How is this compound utilized in copolymer synthesis, and what properties does it impart?

Answer: This anhydride serves as a reactive monomer in epoxy resins and polyimides:

  • Epoxy curing : Acts as a crosslinker via ring-opening polymerization with amines, enhancing thermal stability (Tg > 200°C) .
  • Polyimide precursors : Forms soluble pre-polymers with diamines (e.g., 4,4'-oxydianiline), which cyclize upon heating to yield high-strength films .
  • Functionalization : Acetoxy groups enable post-polymerization modifications (e.g., click chemistry with thiols) for tailored surface properties .

Methodological Advances in Real-Time Monitoring

Q. Q6: What in situ techniques are effective for monitoring anhydride reactivity during synthesis?

Answer:

  • ATR-FT-IR : Track C=O band shifts (1760 → 1700 cm⁻¹) to quantify anhydride conversion in real time .
  • Raman spectroscopy : Detect crystallinity changes during recrystallization (peak sharpening at 500–600 cm⁻¹) .
  • Dielectric analysis : Monitor crosslinking in polymer matrices by measuring permittivity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.